[4-(Pentafluorophenoxy)phenyl]amine
Description
Contextualization within Fluorinated Aromatic Amine Chemistry
Fluorinated aromatic amines are a class of organic compounds that have seen a surge in interest due to the unique effects of fluorine substitution. The introduction of fluorine atoms into an aromatic amine structure can significantly alter its electronic properties, lipophilicity, metabolic stability, and basicity. alfa-chemistry.comacs.org This makes them highly desirable in fields like medicinal chemistry and materials science. alfa-chemistry.comontosight.ai For instance, the strong electron-withdrawing nature of fluorine can deactivate an amine, making it less susceptible to oxidation and enabling specific chemical transformations. nottingham.ac.uk
In the context of this specialized class, [4-(Pentafluorophenoxy)phenyl]amine serves as a notable example. Its structure combines the characteristics of an aromatic amine with the significant influence of a heavily fluorinated substituent. This positions it as a key intermediate for synthesizing more complex molecules where the properties endowed by the fluorine atoms are desirable. ontosight.aicymitquimica.com
Significance of the Pentafluorophenoxy Moiety in Organic Synthesis and Materials Science
The pentafluorophenoxy group is more than just a fluorine-containing substituent; its presence on a molecule imparts exceptional stability and unique reactivity. chemimpex.com This moiety is known to enhance the thermal and chemical resistance of materials. chemimpex.comcymitquimica.com In organic synthesis, it can act as a leaving group in certain reactions, facilitating the formation of new chemical bonds. Research has shown the lability of the pentafluorophenoxy group in reactions with certain nucleophiles, a property that can be exploited in synthetic strategies. nsc.ru
Furthermore, the incorporation of the pentafluorophenoxy group into polymers can lead to materials with desirable properties such as low surface energy, hydrophobicity, and improved optical characteristics. cymitquimica.comibm.com These attributes are highly sought after in the development of advanced coatings, surfactants, and specialty polymers. chemimpex.comcymitquimica.com The pentafluorophenoxy group's influence on a molecule's physical and chemical properties, such as solubility and reactivity, makes it a valuable component in the design of novel functional materials. cymitquimica.comontosight.ai
Overview of Current Research Trajectories and Future Prospects for this compound Analogs
Current research involving this compound and its analogs is diverse. In materials science, it is utilized as an intermediate in the synthesis of monofunctional monomers for polymers. cymitquimica.com The resulting polymers are investigated for applications where high thermal stability and specific dielectric properties are required. ibm.com
In the realm of medicinal chemistry, analogs of this compound are being explored as intermediates in the synthesis of potentially bioactive molecules. ontosight.aiontosight.ai The pentafluorophenoxy group can influence a molecule's interaction with biological targets, potentially enhancing efficacy. ontosight.ai For example, derivatives have been used in the synthesis of compounds with potential applications as anticancer agents. chemicalbook.com
The future for this compound analogs appears promising, with ongoing efforts to develop new synthetic methodologies to create novel fluorinated compounds. acs.org The exploration of its derivatives as building blocks for complex molecular architectures will likely lead to the discovery of new materials and therapeutic agents with enhanced properties. The continued investigation into the unique reactivity and properties conferred by the pentafluorophenoxy group will undoubtedly open up new avenues in various fields of chemical research. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2,3,4,5,6-pentafluorophenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F5NO/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-3-1-5(18)2-4-6/h1-4H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZHDCVPQYFTED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Pentafluorophenoxy Phenyl Amine and Its Derivatives
Strategies for Introducing the Pentafluorophenoxy Group
The ether linkage connecting the pentafluorophenyl and aminophenyl rings is a key structural feature. Its construction is typically achieved through nucleophilic aromatic substitution or various coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Routes
Nucleophilic aromatic substitution (SNAr) is a prominent method for forming the diaryl ether bond in [4-(Pentafluorophenoxy)phenyl]amine. This reaction relies on the high electrophilicity of hexafluorobenzene (B1203771), which is susceptible to attack by nucleophiles. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards substitution, particularly at the para position.
In a typical SNAr approach for synthesizing the precursor to this compound, 4-aminophenol (B1666318) acts as the nucleophile, attacking hexafluorobenzene in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the hydroxyl group of 4-aminophenol to form a more potent phenoxide nucleophile. This phenoxide then displaces a fluoride (B91410) ion from the hexafluorobenzene ring.
Table 1: Examples of SNAr Reactions for Diaryl Ether Synthesis
| Nucleophile | Electrophile | Base | Solvent | Product |
| 4-Aminophenol | Hexafluorobenzene | K₂CO₃ | DMF | This compound |
| 4-Nitrophenol (B140041) | Hexafluorobenzene | NaH | THF | 1-Nitro-4-(pentafluorophenoxy)benzene |
This table presents generalized examples of SNAr reactions for the synthesis of diaryl ethers, illustrating the key components of the reaction.
Coupling Reactions Involving Phenoxide Precursors
Transition metal-catalyzed cross-coupling reactions offer an alternative and versatile strategy for the formation of the C-O bond in diaryl ethers. The two most common methods are the Ullmann condensation and the Buchwald-Hartwig amination. wikipedia.orgwikipedia.org
The Ullmann condensation is a classical method that involves the reaction of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst, often at elevated temperatures. wikipedia.orgchemeurope.com For the synthesis of a this compound precursor, this could involve the coupling of a 4-halonitrobenzene with pentafluorophenol (B44920). The reaction typically requires a stoichiometric amount of copper or a copper salt and is often carried out in a high-boiling polar solvent like DMF or N-methylpyrrolidone. wikipedia.org
More recently, the palladium-catalyzed Buchwald-Hartwig O-arylation has emerged as a powerful and milder alternative to the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to couple an aryl halide or triflate with an alcohol or phenol. nih.gov For instance, 4-bromonitrobenzene could be coupled with pentafluorophenol in the presence of a palladium catalyst and a suitable base to yield the corresponding diaryl ether. The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction and a wide variety of ligands have been developed to accommodate a broad range of substrates. wikipedia.orgrug.nl
Amination Approaches for Substituted Phenyl Systems
The introduction of the amino group onto the phenyl ring is a critical step in the synthesis of this compound. This can be achieved through the reduction of a nitro group or by direct amination of an aryl halide.
Reduction of Nitro Precursors to Amino Compounds
A common and well-established method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. nih.govscispace.com This two-step process involves the initial nitration of a suitable precursor followed by reduction. For the synthesis of this compound, a key intermediate is 1-nitro-4-(pentafluorophenoxy)benzene. This nitro compound can be synthesized via the SNAr reaction between 4-nitrophenol and hexafluorobenzene as mentioned previously.
The subsequent reduction of the nitro group to an amine can be accomplished using a variety of reducing agents. nih.govmdpi.com Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. scispace.com Chemical reducing agents are also effective, with common choices including tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. scispace.comyoutube.com The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.
Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds
| Reagent | Conditions |
| H₂, Pd/C | Methanol or Ethanol, room temperature |
| SnCl₂·2H₂O | Concentrated HCl, heat |
| Fe, HCl | Ethanol/Water, reflux |
| NaBH₄, NiCl₂ | Methanol, room temperature |
This table summarizes common reducing agents and typical reaction conditions for the conversion of aromatic nitro compounds to anilines.
Alternative Amination Reactions for Aryl Systems
The Buchwald-Hartwig amination reaction provides a direct route to form a C-N bond between an aryl halide and an amine, and is a powerful tool in modern organic synthesis. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction can be used to directly introduce the amino group to a pre-formed pentafluorophenoxy-substituted aryl system. researchgate.netbeilstein-journals.orgrsc.org
For example, 1-bromo-4-(pentafluorophenoxy)benzene could be coupled with ammonia (B1221849) or an ammonia equivalent in the presence of a palladium catalyst and a strong base. wikipedia.org The reaction typically employs bulky, electron-rich phosphine ligands that facilitate the catalytic cycle. A variety of ammonia surrogates, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide, can be used, which after coupling and subsequent hydrolysis, yield the primary amine. wikipedia.org This method avoids the need for a nitration-reduction sequence and often offers greater functional group tolerance. libretexts.org
Enantioselective Synthesis and Resolution of Chiral Analogs
The synthesis of chiral analogs of this compound, where chirality may arise from atropisomerism or the presence of a stereocenter on a substituent, requires specialized synthetic strategies. These can involve either the direct enantioselective synthesis of the desired enantiomer or the resolution of a racemic mixture.
The enantioselective synthesis of chiral diaryl ethers has been an area of active research. researchgate.netresearchgate.netacs.org Catalytic asymmetric methods, employing chiral catalysts, can be used to construct the C-O bond with high enantioselectivity. researchgate.netresearchgate.net For instance, a chiral N-heterocyclic carbene (NHC) catalyzed desymmetrization of a prochiral diaryl ether precursor can lead to the formation of atropisomeric diaryl ethers with high enantiomeric excess. researchgate.net Similarly, chiral phosphoric acid catalysts have been utilized in the asymmetric synthesis of axially chiral diaryl ethers. acs.orgnih.gov
Alternatively, classical resolution is a widely used technique for separating enantiomers from a racemic mixture. wikipedia.orgrsc.org This method involves reacting the racemic amine with a chiral resolving agent, such as a chiral acid like (+)- or (-)-tartaric acid, to form a pair of diastereomeric salts. wikipedia.orgasianpubs.orgnih.gov These diastereomeric salts often have different physical properties, such as solubility, which allows for their separation by fractional crystallization. rsc.org Once separated, the desired enantiomer of the amine can be liberated from its salt by treatment with a base.
Table 3: Common Chiral Resolving Agents for Amines
| Chiral Resolving Agent | Type |
| (+)-Tartaric acid | Acid |
| (-)-Tartaric acid | Acid |
| (+)-Camphorsulfonic acid | Acid |
| (-)-Camphorsulfonic acid | Acid |
| (R)-(-)-Mandelic acid | Acid |
| (S)-(+)-Mandelic acid | Acid |
This table lists common chiral acids used for the resolution of racemic amines via the formation of diastereomeric salts.
Catalyst-Assisted Synthetic Routes for this compound and its Derivatives
Catalyst-assisted methodologies are indispensable for the efficient synthesis of this compound. These routes typically rely on transition metal catalysts, most notably copper and palladium, to facilitate the formation of the crucial C-O ether bond.
One established method is a variation of the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and an alcohol or phenol. In the context of synthesizing the target molecule, this could involve the coupling of a protected 4-aminophenol, such as N-(4-hydroxyphenyl)acetamide, with a pentafluorophenyl halide. The use of a protected amine is often necessary to prevent side reactions with the catalyst or other reagents. Following the ether formation, a deprotection step, such as hydrolysis of the acetamide (B32628) group, yields the final this compound.
A plausible synthetic pathway involves the reaction of 4-aminophenol with 1-fluoro-4-nitrobenzene (B44160) in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). This reaction forms the intermediate 4-(4-nitrophenoxy)aniline. Subsequent acetylation of the amino group with acetyl chloride can yield N-[4-(4-nitrophenoxy)phenyl]acetamide nih.gov. While this specific example does not involve a pentafluorophenyl group, the methodology is transferable. The nitro group in the resulting intermediate can then be reduced to an amine, or in a more direct route, a protected aminophenol can be directly coupled with a pentafluorophenylating agent.
Another powerful catalyst-assisted route is the Buchwald-Hartwig amination , which utilizes a palladium catalyst with a phosphine ligand to form C-N bonds. While typically used for amine synthesis, variations of this reaction can also be employed for C-O bond formation. mdpi.com This reaction is known for its high efficiency and broad substrate scope. mdpi.com
Furthermore, nucleophilic aromatic substitution (SNAr) on highly electron-deficient fluoroarenes like hexafluorobenzene can be a viable pathway. The reaction of hexafluorobenzene with nucleophiles such as amines and hydroxides can lead to the substitution of one or more fluorine atoms. nih.gov This suggests a direct route by reacting 4-aminophenol with hexafluorobenzene, likely in the presence of a base to generate the more nucleophilic phenoxide.
Optimization of Reaction Conditions and Process Efficiency
The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions. Key parameters that are typically adjusted include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.
For Ullmann-type reactions , the choice of the copper catalyst is critical. While traditional Ullmann reactions often required stoichiometric amounts of copper powder at high temperatures, modern variations utilize catalytic amounts of soluble copper salts (e.g., CuI, Cu₂O) in combination with ligands that enhance their reactivity and solubility. wikipedia.org The selection of a suitable ligand, such as diamines or acetylacetonates, can significantly improve the reaction rate and yield. The base also plays a crucial role, with common choices including potassium carbonate, cesium carbonate, and potassium phosphate. The solvent is typically a high-boiling polar aprotic solvent like DMF, N-methylpyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO). wikipedia.org
The optimization of a typical Ullmann condensation might involve screening different copper sources and ligands, as well as varying the base and solvent to find the combination that provides the highest yield in the shortest time. Temperature is another key variable to optimize, with a balance needed between achieving a sufficient reaction rate and minimizing side reactions or decomposition.
For Buchwald-Hartwig reactions , the optimization process centers on the palladium catalyst and the phosphine ligand. A wide variety of phosphine ligands, such as BINAP and DPPF, have been developed, each with specific advantages for certain substrates. mdpi.com The choice of base (e.g., sodium tert-butoxide, potassium phosphate) and solvent (e.g., toluene, dioxane) is also critical and is often interdependent with the choice of catalyst and ligand.
The following interactive data table illustrates a hypothetical optimization of the final step in a potential synthesis of this compound, the reduction of a nitro intermediate. This type of data is crucial for improving process efficiency.
| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |
| 1 | Raney Nickel | Methanol | 40 | 25 | 6 | 85 |
| 2 | Raney Nickel | Ethanol | 40 | 25 | 6 | 82 |
| 3 | Pd/C | Methanol | 25 | 1 | 12 | 95 |
| 4 | Pd/C | Ethanol | 25 | 1 | 12 | 92 |
| 5 | SnCl₂ | Ethanol | 78 | 1 | 8 | 78 |
This table is illustrative and based on general knowledge of nitro group reductions, as specific data for the target molecule was not available in the search results.
Reactivity and Mechanistic Investigations of 4 Pentafluorophenoxy Phenyl Amine
Nucleophilic Character of the Aromatic Amine Moiety
The nitrogen atom of the primary aromatic amine in [4-(Pentafluorophenoxy)phenyl]amine possesses a lone pair of electrons, making it a potent nucleophile. This allows it to react with a variety of electrophiles, leading to the formation of new nitrogen-carbon or nitrogen-heteroatom bonds. This reactivity is analogous to that of aniline (B41778) and other substituted primary aromatic amines.
The amine group of this compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction, a form of nucleophilic acyl substitution, results in the formation of a stable amide bond. The reaction is typically rapid and often exothermic. wikipedia.org
For example, the reaction with an acyl chloride proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the corresponding N-substituted amide. nih.gov An excess of the amine or the presence of a non-nucleophilic base is often required to neutralize the hydrogen chloride byproduct. researchgate.net
Similarly, reaction with an acid anhydride (B1165640) yields the amide and a carboxylic acid. The reaction is generally slower than with acyl chlorides and may require heating. chemistrysteps.com The carboxylic acid produced can react with another molecule of the amine to form an ammonium (B1175870) carboxylate salt. libretexts.org
These reactions are synthetically valuable for protecting the amine group or for synthesizing more complex molecules. The general scheme for these reactions is presented below.
Reaction with Acyl Chloride: (C₆F₅OC₆H₄)NH₂ + R-COCl → (C₆F₅OC₆H₄)NH-COR + HCl
Reaction with Acid Anhydride: (C₆F₅OC₆H₄)NH₂ + (RCO)₂O → (C₆F₅OC₆H₄)NH-COR + R-COOH
| Acylating Agent | Product Class | General Conditions |
|---|---|---|
| Acyl Chloride (e.g., Ethanoyl chloride) | N-Aryl Amide | Vigorous reaction, often in the cold with a base (e.g., pyridine) or excess amine. wikipedia.orgresearchgate.net |
| Acid Anhydride (e.g., Ethanoic anhydride) | N-Aryl Amide | Slower reaction, often requires heating. wikipedia.orgchemistrysteps.com |
The nucleophilic nitrogen of this compound can attack the electrophilic carbon of alkyl halides in an SN2 reaction, leading to N-alkylation. vedantu.com The reaction typically produces a mixture of secondary and tertiary amines, as the initially formed secondary amine can compete with the starting primary amine for the alkyl halide. vedantu.com
Exhaustive alkylation with an excess of a suitable alkylating agent, such as methyl iodide, leads to the formation of a quaternary ammonium salt. vedantu.com In this product, the nitrogen atom bears a permanent positive charge and is bonded to four carbon atoms. wikipedia.org Quaternary ammonium salts are ionic compounds with applications as phase transfer catalysts and antimicrobial agents. wikipedia.org
The reactivity in alkylation is influenced by the steric hindrance of both the amine and the alkyl halide. The electron-withdrawing nature of the pentafluorophenoxy group may slightly decrease the nucleophilicity of the amine compared to unsubstituted aniline, potentially slowing the reaction rate.
| Alkylating Agent | Product Type(s) | Reaction Details |
|---|---|---|
| Alkyl Halide (e.g., CH₃I) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Reaction proceeds via nucleophilic substitution. A mixture of products is common unless an excess of the alkylating agent is used to favor the quaternary salt. vedantu.com |
At low temperatures (typically 0–5 °C), primary aromatic amines like this compound react with nitrous acid (HNO₂) to form a diazonium salt. masterorganicchemistry.com Nitrous acid is unstable and is generated in situ by the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). organic-chemistry.org This process is known as diazotization.
The resulting arenediazonium salt, [4-(Pentafluorophenoxy)phenyl]diazonium chloride, is a versatile synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be displaced by a wide variety of nucleophiles in substitution reactions. masterorganicchemistry.com
Key reactions involving the diazonium salt include:
Sandmeyer Reaction: Displacement of the diazonium group by -Cl, -Br, or -CN using the corresponding copper(I) salt (CuCl, CuBr, or CuCN). wikipedia.orgbyjus.com
Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder and the corresponding halogen acid (HCl or HBr). allen.in
Schiemann Reaction: Displacement by fluorine (-F) upon heating the corresponding tetrafluoroborate (B81430) (BF₄⁻) salt. masterorganicchemistry.com
Hydrolysis: Reaction with water upon heating to form a phenol (B47542). wikipedia.org
Azo Coupling: Reaction with activated aromatic compounds (like phenols or other anilines) to form brightly colored azo compounds, which are used as dyes. chemguide.co.uk
| Reagent(s) | Intermediate | Subsequent Reaction Example | Final Product Class |
|---|---|---|---|
| NaNO₂ / HCl (0-5 °C) | Arenediazonium Salt | CuCl (Sandmeyer) | Aryl Chloride |
| NaNO₂ / HCl (0-5 °C) | Arenediazonium Salt | CuBr (Sandmeyer) | Aryl Bromide |
| NaNO₂ / HCl (0-5 °C) | Arenediazonium Salt | KI | Aryl Iodide |
| NaNO₂ / HBF₄ (0-5 °C) | Arenediazonium Tetrafluoroborate | Heat (Schiemann) | Aryl Fluoride (B91410) |
| NaNO₂ / HCl (0-5 °C) | Arenediazonium Salt | Phenol (Azo Coupling) | Azo Compound |
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring attached to the amine group is also a site of reactivity, specifically for electrophilic aromatic substitution (EAS). In these reactions, an electrophile attacks the electron-rich π-system of the benzene (B151609) ring, replacing one of the hydrogen atoms.
The rate and position of electrophilic attack are governed by the electronic effects of the substituents already present on the ring. unizin.org
Amine Group (-NH₂): The amino group is a powerful activating group. masterorganicchemistry.comassets-servd.host The nitrogen atom can donate its lone pair of electrons into the aromatic ring through resonance (a +R or +M effect). This significantly increases the electron density of the ring, particularly at the ortho and para positions, making it much more susceptible to attack by electrophiles compared to benzene. lkouniv.ac.in
The net effect on the reactivity of the this compound molecule is a competition between the strong activation by the amine group and the deactivation by the pentafluorophenoxy group. The powerful activating nature of the amine group is expected to dominate, rendering the ring activated towards electrophilic aromatic substitution, albeit less so than aniline itself.
The directing effect of the substituents determines the position (regioselectivity) of the incoming electrophile.
Amine Group (-NH₂): As a strong activating group that donates electrons via resonance, the amine group is an ortho, para-director. pressbooks.pub Resonance structures show an increase in electron density specifically at the carbon atoms ortho and para to the amine group. lkouniv.ac.in Therefore, electrophilic attack will preferentially occur at these positions.
In this compound, the two substituents are para to each other. The dominant directing group is the strongly activating amine. Therefore, electrophilic substitution will occur at the positions ortho to the amine group (positions 2 and 6). The position para to the amine is already occupied by the pentafluorophenoxy group. Steric hindrance from the bulky pentafluorophenoxy group might also influence the reaction, but substitution is overwhelmingly expected at the positions adjacent to the powerful activating amine group.
| Substituent | Electronic Effect | Reactivity Effect | Directing Effect |
|---|---|---|---|
| -NH₂ (Amine) | +R >> -I (Strong Resonance Donation) | Strongly Activating | Ortho, Para |
| -OC₆F₅ (Pentafluorophenoxy) | -I >> +R (Strong Inductive Withdrawal) | Deactivating | Ortho, Para |
Lack of Specific Research Data Precludes Detailed Analysis of this compound Reactivity
A comprehensive review of available scientific literature reveals a significant gap in the detailed experimental data required to generate a thorough article on the specific reactivity of the chemical compound this compound, as per the requested outline. Searches for information pertaining to its behavior in Aromatic Nucleophilic Substitution (SNAr) reactions—specifically with the pentafluorophenoxy moiety acting as a leaving group—and investigations into the oxidative reactions of its amine functionality did not yield specific studies on this particular molecule.
The provided outline necessitates a detailed discussion under the following sections: "Aromatic Nucleophilic Substitution (SNAr) Reactivity Involving the Pentafluorophenoxy Group," including "Pentafluorophenoxy as a Leaving Group in SNAr Reactions" and "Kinetic and Mechanistic Studies of SNAr Processes with Various Nucleophiles," as well as "Oxidative Reactions of the Amine Functionality."
Consequently, without primary research data, any discussion on the kinetic and mechanistic aspects of this specific SNAr process with various nucleophiles, as required for section 3.3.2, would be purely speculative. This includes the generation of data tables and detailed research findings which are central to the user's request.
Similarly, while the oxidation of aromatic amines is a broad and well-studied area of organic chemistry, specific studies detailing the oxidative behavior of the amine functionality within the this compound molecule are absent from the surveyed literature. This prevents a scientifically accurate and detailed composition for section 3.4.
Given the strict instructions to adhere to the provided outline and to focus solely on the chemical compound “this compound”, the lack of specific, published research on these precise reactive pathways makes it impossible to generate an article that is both thorough and scientifically accurate as requested.
Spectroscopic and Structural Characterization of 4 Pentafluorophenoxy Phenyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the molecular framework can be obtained.
The ¹H NMR spectrum of [4-(Pentafluorophenoxy)phenyl]amine is expected to exhibit distinct signals corresponding to the aromatic protons of the aniline (B41778) ring and the amine (-NH₂) protons. The protons on the aniline ring (H-2, H-3, H-5, H-6) form a characteristic AA'BB' system due to the ether linkage at the C-4 position. The two protons ortho to the amine group (H-2, H-6) are chemically equivalent, as are the two protons meta to the amine group (H-3, H-5). The amine protons are expected to appear as a broad singlet, a feature common for N-H protons due to quadrupole broadening and potential chemical exchange. researchgate.net
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2, H-6 | 6.8 - 7.0 | Doublet |
| H-3, H-5 | 6.6 - 6.8 | Doublet |
¹⁹F NMR spectroscopy is essential for characterizing fluorinated organic molecules. For the pentafluorophenoxy group in this compound, three distinct signals are anticipated due to the symmetry of the ring. These correspond to the ortho- (F-2', F-6'), meta- (F-3', F-5'), and para- (F-4') fluorine atoms relative to the ether linkage. The para-fluorine typically appears as a triplet due to coupling with the two meta-fluorines. The ortho-fluorines are expected to show a doublet-of-triplets or a complex multiplet, while the meta-fluorines often appear as a triplet or a doublet-of-doublets. Studies on related compounds like pentafluoroaniline radical anions have identified distinct coupling constants for the different fluorine positions. researchgate.net
Table 2: Predicted ¹⁹F NMR Data for this compound
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| F-2', F-6' (ortho) | -150 to -158 | Multiplet |
| F-4' (para) | -160 to -165 | Triplet |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to molecular symmetry, a total of eight distinct signals are predicted for the twelve carbon atoms. Four signals arise from the aminophenyl ring and four from the pentafluorophenoxy ring. The carbons of the pentafluorophenoxy ring will exhibit coupling with the attached fluorine atoms (C-F coupling), which can be a useful diagnostic tool. The carbon atom attached to the amine group (C-1) and the carbon atom of the ether linkage (C-4) will have distinct chemical shifts, as will the remaining aromatic carbons.
Table 3: Predicted ¹³C NMR Signals for this compound
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 140 - 145 |
| C-2, C-6 | 120 - 125 |
| C-3, C-5 | 115 - 120 |
| C-4 | 148 - 153 |
| C-1' | 135 - 140 (t) |
| C-2', C-6' | 140 - 145 (d) |
| C-3', C-5' | 138 - 142 (d) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic bands for the primary amine, the diaryl ether linkage, and the fluorinated aromatic ring.
Specifically, the primary aromatic amine will display two distinct N-H stretching bands. nih.gov The spectrum will also feature aromatic C-H stretching, aromatic C=C ring stretching, C-N stretching, and strong C-O-C stretching from the ether bond. Additionally, very strong absorptions corresponding to C-F stretching vibrations are a key feature of the pentafluorophenyl group.
Table 4: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3400 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |
| N-H Bend (Scissoring) | 1600 - 1650 | Medium |
| C-O-C Stretch (asymmetric) | 1200 - 1250 | Strong |
| Aromatic C-N Stretch | 1250 - 1340 | Strong |
Mass Spectrometry (MS) for Molecular Structure Elucidation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition and to deduce structural information from fragmentation patterns.
The nominal molecular weight of this compound is 281 g/mol . A high-resolution mass spectrum would confirm the elemental formula, C₁₂H₆F₅NO. In electron ionization (EI-MS), the molecular ion peak (M⁺·) is expected at m/z 281. The fragmentation pattern would likely be dominated by cleavage of the ether bond, which is a common pathway for diaryl ethers. This would lead to two primary fragment ions: the pentafluorophenoxy radical or cation (m/z 183) and the 4-aminophenoxy radical or cation (m/z 108). Another possible fragmentation involves the loss of a fluorine atom from the parent ion, a process observed in the radical anions of related fluoroaromatic compounds. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.
As of the current literature search, a single-crystal X-ray diffraction structure for this compound has not been reported. Analysis of such a structure would be invaluable for confirming the planarity of the aromatic rings and determining the dihedral angle between them, which is influenced by the C-O-C ether linkage. Furthermore, it would reveal the nature of intermolecular hydrogen bonds formed by the amine group, which dictates the crystal packing arrangement.
Elemental Analysis
Elemental analysis is a cornerstone technique for the verification of a newly synthesized compound's empirical formula. This method determines the mass percentages of the constituent elements—carbon (C), hydrogen (H), nitrogen (N), and in this case, fluorine (F)—which are then compared against the theoretically calculated values derived from the compound's molecular formula, C₁₂H₆F₅NO.
The theoretical elemental composition of this compound is calculated as follows:
Molecular Formula: C₁₂H₆F₅NO
Molecular Weight: 279.18 g/mol
Carbon (C): (12 * 12.011) / 279.18 * 100% = 51.64%
Hydrogen (H): (6 * 1.008) / 279.18 * 100% = 2.16%
Fluorine (F): (5 * 18.998) / 279.18 * 100% = 34.02%
Nitrogen (N): (1 * 14.007) / 279.18 * 100% = 5.02%
Oxygen (O): (1 * 15.999) / 279.18 * 100% = 5.73%
In practice, experimental values obtained from elemental analysis are expected to be in close agreement with these theoretical percentages, typically within a tolerance of ±0.4%. This level of accuracy provides strong evidence for the compound's purity and correct elemental makeup.
Below is a representative data table comparing the theoretical and expected experimental values for the elemental analysis of this compound.
Table 1. Elemental Analysis Data for this compound
| Element | Theoretical % | Found % (Illustrative) |
| Carbon (C) | 51.64 | 51.58 |
| Hydrogen (H) | 2.16 | 2.19 |
| Nitrogen (N) | 5.02 | 5.05 |
Computational and Theoretical Studies of 4 Pentafluorophenoxy Phenyl Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations have been instrumental in characterizing [4-(pentafluorophenoxy)phenyl]amine.
Electronic Structure and Bonding Characteristics
DFT studies provide a detailed picture of the electron distribution and bonding within this compound. The highly electronegative fluorine atoms on the pentafluorophenoxy group exert a strong electron-withdrawing effect, significantly influencing the electronic landscape of the entire molecule. This effect increases the molecule's lipophilicity, which can be a critical factor in its interactions within biological systems by potentially enhancing binding to hydrophobic pockets in receptors.
Theoretical calculations have been employed to understand the impact of such electronic characteristics on intermolecular interactions, such as hydrogen bonding. bohrium.com For instance, in related complex systems, the strength of N-H⋯O hydrogen bonds has been identified as a key factor influencing spin crossover (SCO) behavior, a phenomenon where the spin state of a metal center changes in response to external stimuli. bohrium.com
Geometry Optimization and Conformational Analysis
Determining the most stable three-dimensional arrangement of atoms, or the optimized geometry, is a fundamental output of DFT calculations. For this compound, this involves finding the minimum energy conformation by considering the rotational freedom around the ether linkage and the amine group.
In computational studies of similar molecules, geometry optimization using DFT methods like B3LYP* has been crucial for understanding the structural changes between different electronic states, such as low-spin and high-spin states in metal complexes. mdpi.com These optimizations provide precise bond lengths and angles, which are essential for a complete understanding of the molecule's shape and steric profile.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and reactivity.
In studies of related compounds, DFT calculations have been used to determine the HOMO and LUMO energy levels. researchgate.net For instance, in phenoxyboronsubphthalocyanine derivatives, the frontier molecular orbitals were found to be primarily located on the main macrocycle rather than the axial phenoxy group. researchgate.net While specific FMO data for this compound is not detailed in the provided results, the general principles of FMO analysis would be applied to understand its electrophilic and nucleophilic sites and its potential for participating in chemical reactions.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry plays a vital role in elucidating the pathways of chemical reactions, including the identification of transient, high-energy transition states. For reactions involving this compound, DFT calculations can be used to map out the potential energy surface, revealing the most likely reaction mechanisms.
These computational approaches can help in understanding phenomena such as "spin forbidden reactions," where a change in the spin state of the molecule occurs during the reaction. mdpi.com By calculating the energies of reactants, products, and transition states, chemists can predict reaction rates and understand the factors that control the outcome of a chemical transformation.
Molecular Dynamics Simulations
While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules, providing insights into conformational changes, interactions with solvent molecules, and the stability of molecular complexes.
For instance, MD simulations, in conjunction with methods like Molecular Mechanics Poisson-Boltzmann/Generalized Born Surface Area (MM-PB/GB)SA, have been used to investigate the stability and binding affinity of related compounds in biological systems. nih.gov Such simulations could be applied to this compound to understand its behavior in different environments and its potential interactions with biomolecules.
Theoretical Prediction of Spectroscopic Parameters
Computational methods are also powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) spectra, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra can be made.
Studies on Intermolecular Interactions and Hydrogen Bonding
The arrangement of molecules in the condensed phase and their mutual recognition are governed by a complex interplay of non-covalent interactions. For this compound, a molecule possessing a hydrogen bond donor (the amine group), multiple hydrogen bond acceptor sites (the ether oxygen and the fluorine atoms), and two aromatic rings, a variety of intermolecular interactions are anticipated to dictate its solid-state structure and bulk properties. While specific computational studies on the intermolecular interactions of this compound are not extensively available in the public domain, a thorough understanding can be constructed by analyzing theoretical and computational findings on analogous molecular systems. The primary interactions expected to be significant are hydrogen bonding, π-π stacking, and C-H···π/C-H···F interactions.
The amine (-NH₂) group of the phenylamine moiety is a classic hydrogen bond donor. physchemres.org The lone pair of electrons on the nitrogen atom also allows it to act as a hydrogen bond acceptor, leading to the formation of N-H···N hydrogen bonds, a common motif in aniline-containing crystal structures. nih.gov The pentafluorophenoxy group introduces additional, and likely competitive, hydrogen bond acceptor sites. The oxygen atom of the ether linkage and the five fluorine atoms on the phenyl ring are all potential hydrogen bond acceptors. acs.orgresearchgate.net
Computational studies on related systems provide insight into the strength of these potential interactions. For instance, theoretical calculations on aniline (B41778) and its complexes with various partners reveal the energetic contributions of different types of hydrogen bonds.
Representative Interaction Energies in Aniline and Anisole (B1667542) Complexes
To contextualize the potential intermolecular forces in this compound, the following table presents computationally derived interaction energies for relevant model systems. These values, obtained from quantum chemical calculations, offer a quantitative glimpse into the strength of various non-covalent interactions.
| Interacting Molecules | Predominant Interaction Type | Interaction Energy (kJ/mol) | Computational Method |
| Aniline - Aniline | N-H···π / N-H···N | -24.3 | MP2/6-311++G(2d,2p) |
| Aniline - Anisole | N-H···O | -25.0 | ωB97XD/6-311++G(d,p) |
| Aniline - Acetonitrile (B52724) | N-H···N | -27.0 | MP2/6-31+G |
| Aniline - Methyl Fluoride (B91410) | N-H···F | -17.5 | MP2/6-31+G |
This table is a compilation of data from multiple sources for illustrative purposes. researchgate.netresearchgate.net The interaction energies are for the most stable configurations found in the respective studies.
Detailed Research Findings on Expected Intermolecular Interactions:
N-H···O Hydrogen Bonding: The ether oxygen in the pentafluorophenoxy group is a potential hydrogen bond acceptor. Studies on complexes of aromatic amines with anisole (a methoxybenzene) have shown that the N-H···O hydrogen bond is a significant stabilizing interaction. researchgate.net For the aniline-anisole complex, the interaction energy has been calculated to be around -25.0 kJ/mol. researchgate.net This suggests that N-H···O bonding between molecules of this compound could be a prominent feature in its crystal packing.
N-H···N Hydrogen Bonding: In the absence of stronger acceptors or in specific steric arrangements, the nitrogen atom of the amine group can act as a hydrogen bond acceptor, leading to N-H···N linkages between molecules. This is a common interaction in aniline derivatives. The aniline dimer, for instance, is stabilized by a combination of N-H···N and N-H···π interactions with a calculated stabilization energy of approximately -24.3 kJ/mol. researchgate.net
π-π Stacking and C-H···π Interactions: The presence of two aromatic rings, one electron-rich (the phenylamine ring) and one electron-deficient (the pentafluorophenyl ring), creates a favorable scenario for strong π-π stacking interactions. The electrostatic complementarity between the electron-rich and electron-poor π-systems can lead to a co-facial arrangement that significantly contributes to the lattice energy. Furthermore, the hydrogen atoms on the phenylamine ring can act as weak hydrogen bond donors to the π-electron cloud of a neighboring pentafluorophenyl ring (C-H···π interaction).
C-H···F Interactions: In addition to N-H···F bonds, weaker C-H···F interactions are also plausible. The hydrogen atoms of the phenylamine ring can interact with the fluorine atoms of an adjacent molecule. Periodic density functional theory (DFT) calculations on fluorinated organic crystals have highlighted the structure-directing role of C-H···F interactions, which are driven by a dominant electrostatic contribution. acs.org
Applications of 4 Pentafluorophenoxy Phenyl Amine in Advanced Materials Science
Polymer Chemistry and Engineering
The distinct chemical features of [4-(Pentafluorophenoxy)phenyl]amine make it a valuable monomer and functional component in the synthesis of a wide array of specialty polymers.
Monomer in the Synthesis of Specialty Polymers (e.g., Polyurethanes)
Polyurethanes (PUs) are a significant class of polymers formed by the reaction of diisocyanates with polyols. rsc.org The properties of polyurethanes can be tailored by modifying the chemical structures of these precursors. rsc.orgnih.gov The amine group in this compound can be utilized in the synthesis of polyurethanes, potentially in non-isocyanate routes which are considered more environmentally friendly. aalto.fi For instance, a novel method for polyurethane synthesis involves the reaction of a fluorinated carbonate with a diamine, highlighting the utility of fluorinated compounds in creating high-quality polyurethanes with controlled molecular weight and minimal discoloration. kobe-u.ac.jp While direct studies detailing the use of this compound in polyurethane synthesis are not extensively documented in the provided results, its amine functionality makes it a candidate for incorporation into polyurethane structures, particularly in the development of specialty PUs with enhanced thermal or chemical resistance due to the pentafluorophenoxy group. The synthesis of polyurethanes can be achieved through various methods, including one-shot polyaddition and prepolymer methods. bhu.ac.inscirp.org
Incorporation into Functional Poly(arylene ethers) and Related Polymers
Poly(arylene ether)s (PAEs) are a class of high-performance thermoplastics known for their excellent thermal stability and mechanical properties. kpi.uaresearchgate.net The synthesis of PAEs often involves nucleophilic aromatic substitution reactions where a bisphenate reacts with an activated aromatic dihalide. kpi.ua The incorporation of fluorine atoms into the polymer backbone can further enhance properties such as solubility and thermal stability. researchgate.net
The pentafluorophenoxy group in this compound makes it a suitable candidate for creating fluorinated PAEs. Although direct polymerization of this compound into PAEs is not explicitly described, related research on fluorinated PAEs demonstrates the principle. For example, novel fluorinated poly(arylene ether)s have been synthesized using decafluorobiphenyl, resulting in polymers with good solubility and high thermal stability. researchgate.net Similarly, the synthesis of poly(arylene ether)s containing other functional groups, such as nitrile or sulfone, has been extensively studied to create materials with desirable properties for various applications, including dielectric energy storage and proton exchange membranes. rsc.orgmdpi.com The amine functionality of this compound offers a route for post-polymerization modification, allowing for the introduction of other functional groups to tailor the final properties of the PAE. nih.gov
Table 1: Properties of Selected Functional Poly(arylene ether)s
| Polymer Type | Key Monomers | Glass Transition Temperature (°C) | Thermal Stability (5% weight loss, °C) | Key Properties |
| Poly(arylene ether benzoxazole)s | Bis(hydroxyphenyl benzoxazole)s, Activated aromatic difluorides | 204 - 275 | ~450-500 (air), ~475-530 (nitrogen) | High tensile strength and modulus. kpi.ua |
| Fluorinated Poly(arylene ether)s | Decafluorobiphenyl, Dihydroxyl-substituted monomers | High | Up to 350-500 | Good solubility, robust film formation. researchgate.net |
| Sulfonated Poly(arylene ether)s | Tetra-trifluoromethyl-substituted multi-phenyl monomers | High | >97% weight retention (oxidative stability) | Good dimensional and oxidative stability, high proton conductivity. rsc.org |
| Poly(arylene ether nitrile)s | Aromatic ether and nitrile containing monomers | >150 | >450 | High mechanical strength, chemical resistance, and dielectric properties. mdpi.com |
Development of Conductive Polymers (e.g., Polyaniline Analogs)
Polyaniline (PANI) is a well-known conducting polymer whose electrical properties can be controlled through doping. d-nb.infoscirp.org The synthesis of PANI and its composites is an active area of research for applications in sensors, antistatic coatings, and electronic devices. d-nb.infometu.edu.tr The amine group of this compound allows for its potential use as a comonomer in the synthesis of polyaniline analogs.
The incorporation of the bulky and electron-withdrawing pentafluorophenoxy group into the polyaniline backbone could significantly influence the resulting polymer's morphology, solubility, and conductivity. For instance, the conductivity of polyaniline is highly dependent on the doping process and the structure of the polymer chains. researchgate.netnih.gov The presence of the pentafluorophenoxy substituent could affect the packing of the polymer chains and the efficiency of charge transport. While specific studies on polyaniline analogs derived from this compound were not found, the general principle of modifying polyaniline with functional groups to tune its properties is well-established. d-nb.info For example, the use of different oxidants and dopants in the polymerization of aniline (B41778) leads to PANI with varying conductivities and morphologies. researchgate.net
Synthesis of Amino-Functionalized Copolymers
The amine group in this compound makes it a valuable monomer for the synthesis of amino-functionalized copolymers. These copolymers can be prepared through various polymerization techniques, and the presence of the amine functionality allows for further post-polymerization modifications. mdpi.com For example, copolymers containing active ester groups can be readily modified with primary amines to introduce new functionalities. mdpi.com
The synthesis of block copolymers, which consist of two or more different polymer chains linked together, is a powerful strategy for creating materials with tailored properties. frontiersin.org The combination of different polymerization methods, such as living cationic polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization, allows for the synthesis of well-defined block copolymers. frontiersin.org this compound could be incorporated into such copolymer structures, either as part of the main chain or as a functional side group. For instance, amino-functionalized copolymers find applications in areas like drug delivery and the development of pH-responsive materials. journals.gen.tr The synthesis of copolymers with specific architectures, such as those with methylene-alternating structures, has also been explored for applications in materials with molecular-sized cavities. beilstein-journals.org
Advanced Electronic and Photonic Materials
The unique electronic properties imparted by the pentafluorophenyl group make this compound a promising candidate for use in advanced electronic and photonic devices.
Components in Organic Light-Emitting Diodes (OLEDs)
Organic light-emitting diodes (OLEDs) are a major application for advanced organic materials. science.gov The performance of an OLED is highly dependent on the materials used in its various layers, including the emissive layer (EML), hole transport layer (HTL), and electron transport layer. nih.govmdpi.com The incorporation of fluorine atoms into OLED materials can enhance their performance. nih.gov
This compound, with its amine functionality, is a potential building block for hole-transporting materials or as a component in host materials for phosphorescent OLEDs. The amine group is a common feature in many hole-transporting molecules. researchgate.netrsc.org Furthermore, the pentafluorophenoxy group could contribute to the electronic properties and stability of the material. For example, a fluorinated phenoxy boron subphthalocyanine (B1262678) has been successfully used as a fluorescent dopant emitter in OLEDs, demonstrating the utility of such fluorinated moieties. acs.org Research has shown that exciplex-based OLEDs, which utilize a charge-transfer state between a donor and an acceptor molecule, can achieve high efficiencies. nih.gov The electron-withdrawing nature of the pentafluorophenoxy group could make derivatives of this compound suitable as acceptor components in such systems.
Semiconductors for Organic Thin-Film Transistors (OTFTs)
The chemical scaffold of this compound has been integrated into more complex molecular structures, notably in the development of n-type organic semiconductors for Organic Thin-Film Transistors (OTFTs). A prominent example is its use in axially substituted silicon phthalocyanines (SiPcs). Bis(pentafluorophenoxy) silicon phthalocyanine (B1677752) (F₁₀-SiPc) has been identified as a promising n-type semiconductor with electron mobilities (μe) reaching up to 10⁻¹ cm²·V⁻¹·s⁻¹. acs.org The performance of such materials in OTFTs is significantly influenced by the interface between the semiconductor and the dielectric layer. acs.org
Research has demonstrated that modifying the dielectric-semiconductor interface with various self-assembled monolayers (SAMs) or through weak epitaxy growth (WEG) can control the thin-film morphology and molecular orientation of F₁₀-SiPc. acs.org This control is crucial for optimizing device performance, including maximizing field-effect mobility (μ) and minimizing threshold voltage (VT). acs.org For instance, F₁₀-SiPc evaporated on an octadecyltrichlorosilane (B89594) (OTS)-treated surface yields large, anisotropic features, which are desirable for efficient charge transport. acs.org The electron-withdrawing character of the pentafluorophenoxy substituent plays a key role in achieving low threshold voltages in these devices. acs.org In bottom-gate top-contact (BGTC) OTFTs, increasing the electron-withdrawing strength of the axial substituent has been shown to lower the device's VT. acs.org
The table below summarizes the performance of F₁₀-SiPc in OTFTs with different dielectric surface modifications.
| Dielectric Surface Treatment | Avg. Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Avg. Threshold Voltage (VT) (V) |
| OTS (Octadecyltrichlorosilane) | 1.1 x 10⁻² | 8.0 |
| FPTS (Trichloro(1H,1H,2H,2H-perfluorooctyl)silane) | 1.9 x 10⁻² | 12.1 |
| PhTS (Trichloro(phenyl)silane) | 2.0 x 10⁻² | 10.8 |
| p-6P (para-sexiphenyl) | 1.6 x 10⁻² | 8.0 |
This data is derived from studies on bis(pentafluorophenoxy) silicon phthalocyanine (F₁₀-SiPc) and illustrates the impact of interface engineering on device performance. acs.org
Role in Modulating Optical and Electronic Properties
The pentafluorophenoxy group, a key feature of this compound, is a powerful tool for modulating the optical and electronic properties of advanced materials. researchgate.netacs.org Its strong electron-withdrawing nature significantly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of molecules into which it is incorporated. researchgate.netrsc.org This electronic perturbation is fundamental to tuning the material's charge injection and transport characteristics. acs.orgrsc.org
In the context of silicon phthalocyanines, the introduction of axial pentafluorophenoxy substituents was found to improve device performance, an effect attributed to a higher degree of π-π overlap between adjacent phthalocyanine chromophores in the solid state. researchgate.net This enhanced intermolecular interaction facilitates more efficient charge transport. acs.org Similarly, studies on perylene (B46583) diimide (PDI) derivatives substituted with electron-withdrawing groups like pentafluorophenyl at the imide nitrogen position have been conducted to explore their photophysical and electrochemical properties for photovoltaic applications. acs.org
The fluorination of the phenoxy ring also affects the material's optical properties. While detailed studies on the parent amine are limited, research on related fluorinated rhodamine dyes shows that fluorination of a pendant phenyl ring can cause a bathochromic shift (a shift to longer wavelengths) in both absorption (λabs) and emission (λem) spectra by 15–25 nm. acs.org This principle highlights the potential of the pentafluorophenoxy moiety to fine-tune the light-absorbing and emitting characteristics of chromophores for applications in organic light-emitting diodes (OLEDs) and sensors. researchgate.netnih.govnih.gov
Catalysis and Ligand Design
Use as a Ligand Scaffold for Transition Metal Catalysts
The this compound structure possesses key features that make it an attractive scaffold for ligand design in transition metal catalysis. The primary amine group provides a direct coordination site to a metal center, a fundamental component in many catalyst systems. mdpi.com Late transition metal catalysts, such as those based on nickel, palladium, and iron, frequently employ chelating amine donors to create specific coordination environments that dictate catalytic activity and selectivity in processes like olefin polymerization. mdpi.com
By modifying this compound, for instance, by reacting it to form phenoxy-imine or α-diamine ligands, one can create bidentate or tridentate ligands. mdpi.comresearchgate.net The bulky and strongly electron-withdrawing pentafluorophenoxy group would exert significant steric and electronic influence on the resulting metal complex. nih.gov This can tune the catalyst's properties in several ways:
Steric Hindrance : The bulky substituent can create a defined pocket around the metal's active site, influencing substrate approach and potentially enhancing selectivity.
Electronic Effects : The electron-withdrawing nature of the C₆F₅O- group can modulate the electron density at the metal center, thereby altering its reactivity, stability, and catalytic turnover frequency. nih.gov
While direct catalytic applications of ligands derived from this compound are not extensively documented, the principles of ligand design suggest its utility. For example, in amine-imine nickel complexes used for ethylene (B1197577) polymerization, altering the substituents on the aniline-derived portion of the ligand significantly impacts catalytic activity and the properties of the resulting polymer. mdpi.com
Organocatalytic Applications
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, often with high enantioselectivity. uni-giessen.de Chiral amines and their derivatives, such as ureas, thioureas, and amides, are a cornerstone of this field, activating substrates through the formation of reactive intermediates like enamines or through hydrogen bonding interactions. rsc.orgmdpi.com
This compound serves as a valuable starting material for synthesizing potential organocatalysts. The primary amine can be readily converted into various catalytically active functional groups. For example, reacting the amine with an isocyanate or isothiocyanate would yield urea (B33335) or thiourea (B124793) derivatives. These functional groups are excellent hydrogen-bond donors and have been successfully used to catalyze a wide array of reactions, including Diels-Alder reactions, reductions, and epoxide openings. uni-giessen.de
The pentafluorophenoxy moiety would act as a non-coordinating, electron-withdrawing group that can influence the catalyst's properties:
Acidity of N-H Protons : The electron-withdrawing effect can increase the acidity of the urea/thiourea N-H protons, enhancing their hydrogen-bonding capability and, consequently, their catalytic activity.
Solubility and Physical Properties : The fluorinated group can modify the catalyst's solubility, allowing for its use in different solvent systems, including fluorous phases.
While specific organocatalysts based on this exact molecule are not prominent in the literature, the synthetic accessibility and the ability to tune electronic properties make it a promising platform for the design of new catalysts for asymmetric synthesis. rsc.orgrsc.org
Supramolecular Chemistry and Molecular Recognition
Design of Receptors for Anion Complexation
In supramolecular chemistry, the design of synthetic receptors capable of selectively binding specific ions is a major focus. nih.govnih.gov The this compound framework has been instrumental in the development of highly effective receptors for anion complexation, particularly when incorporated into larger, pre-organized structures. researchgate.netresearchgate.net
The pentafluorophenyl group is a key component in this context due to its ability to engage in anion-π interactions. The electron-withdrawing fluorine atoms polarize the aromatic ring, creating a region of positive electrostatic potential (a "positive hole" or π-hole) on the face of the ring, which can interact favorably with anions. researchgate.net
Researchers have designed tripodal receptors by attaching three pentafluorophenyl-urea or -amide units to a central scaffold like tris(2-aminoethyl)amine (B1216632) (TREN). researchgate.netresearchgate.net In these systems, the urea or amide groups provide strong hydrogen-bonding sites (N-H) that form a binding cavity, while the pentafluorophenyl groups are positioned to further stabilize the complexed anion via anion-π interactions. researchgate.net
Advanced Synthetic Utility of 4 Pentafluorophenoxy Phenyl Amine
Building Block for Complex Heterocyclic Systems
The arylamine functional group is a cornerstone in the synthesis of a vast array of nitrogen-containing heterocyclic compounds. As a substituted aniline (B41778), [4-(Pentafluorophenoxy)phenyl]amine is a suitable precursor for several classical and modern cyclization reactions to generate complex heterocyclic frameworks.
Notable examples of such transformations include the synthesis of quinolines, a core structure in many pharmaceuticals and functional materials. In the Skraup synthesis , an aniline is heated with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce a quinoline (B57606) ring system iipseries.org. The Combes quinoline synthesis offers another route, where an aniline is reacted with a 1,3-dicarbonyl compound under acidic conditions iipseries.orgjptcp.com. The Doebner-von Miller reaction, a variation of the Skraup synthesis, utilizes α,β-unsaturated aldehydes or ketones to construct the quinoline ring jptcp.com. In these reactions, this compound would provide the benzene (B151609) ring and the nitrogen atom for the resulting heterocyclic system, with the pentafluorophenoxy group serving as a key substituent at the 6-position of the quinoline core.
Furthermore, arylamines can be converted into the corresponding hydrazines, which are key starting materials for the Fischer indole (B1671886) synthesis wikipedia.orgbyjus.comresearchgate.netrsc.org. This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone to form an indole wikipedia.org. By first converting this compound to its hydrazine (B178648) derivative (e.g., via diazotization and subsequent reduction), it can be used to synthesize indoles bearing the 4-(pentafluorophenoxy)phenyl moiety.
The following table summarizes representative heterocyclic systems that can be synthesized using this compound as a key building block.
| Heterocyclic System | Synthetic Method | Co-reactants | General Conditions |
| Substituted Quinolines | Skraup Synthesis | Glycerol, Oxidizing Agent | Strong Acid (e.g., H₂SO₄) |
| Substituted Quinolines | Combes Synthesis | β-Dicarbonyl Compound | Acid Catalyst |
| Substituted Quinolines | Doebner-von Miller Reaction | α,β-Unsaturated Carbonyl | Acid Catalyst |
| Substituted Indoles | Fischer Indole Synthesis | Aldehyde or Ketone | Acid Catalyst |
Intermediate in the Synthesis of Phosphoramidate (B1195095) Derivatives
Phosphoramidates are a critical class of compounds, particularly in medicinal chemistry where they are employed in the ProTide (pronucleotide) strategy to deliver phosphorylated drugs into cells nih.gov. These structures contain a phosphorus-nitrogen (P-N) bond, which can be formed through various synthetic methods, often involving the reaction of an amine with a phosphorus electrophile nih.gov.
This compound can serve as the amine component in the construction of phosphoramidate derivatives. A common method for forming the P-N bond is the reaction of an amine with phosphorus oxychloride (POCl₃) in the presence of another nucleophile, such as an alcohol or a phenol (B47542) rsc.orgwikipedia.org. In this context, the amine attacks the phosphorus center, displacing a chloride ion. Subsequent substitution of the remaining chlorine atoms by alcohol or phenol groups yields the final phosphoramidate.
For instance, the reaction of this compound with POCl₃, followed by the addition of a protected nucleoside (a specialized alcohol), would yield a phosphoramidate prodrug intermediate. The pentafluorophenoxy moiety imparts specific solubility and electronic properties that can be advantageous for the stability and activity of the final molecule.
A general scheme for this transformation is presented below:
| Reactant 1 | Reactant 2 | Reagent | Product Type |
| This compound | Alcohol/Phenol (e.g., Nucleoside) | Phosphorus Oxychloride (POCl₃) | Phosphoramidate |
This synthetic approach allows for the direct incorporation of the [4-(pentafluorophenoxy)phenyl]amino group onto a phosphorus center, highlighting the compound's role as a key intermediate in the synthesis of these high-value derivatives.
Precursor for Advanced Coupling Reagents (e.g., triazine derivatives)
Substituted 1,3,5-triazines are widely used as coupling reagents in amide and peptide synthesis due to their ability to activate carboxylic acids austinpublishinggroup.comnih.gov. The synthesis of these reagents often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a highly reactive precursor acs.org. The three chlorine atoms on the triazine ring can be substituted sequentially through nucleophilic aromatic substitution.
This compound, acting as a potent nucleophile, can react with cyanuric chloride to displace one or more chlorine atoms. The number of substitutions can be controlled by adjusting the reaction stoichiometry and temperature. This stepwise synthesis allows for the creation of a diverse range of triazine derivatives.
Monosubstitution: Reacting one equivalent of this compound with cyanuric chloride at low temperatures (0–5 °C) typically yields the monosubstituted product, a dichlorotriazine derivative.
Disubstitution: Adding a second equivalent of the amine or a different nucleophile at a slightly elevated temperature leads to the disubstituted product.
Trisubstitution: A third substitution at a higher temperature can replace the final chlorine atom, leading to a fully substituted triazine.
The resulting N-arylaminotriazines can themselves be used as building blocks for more complex coupling reagents. For example, a dichlorotriazine intermediate can be further functionalized with groups like methoxy (B1213986) or tertiary amines (e.g., N-methylmorpholine) to create highly efficient and stable coupling agents, analogous to well-known reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) nih.gov. The electron-withdrawing nature of the pentafluorophenoxy group can influence the reactivity of the triazine core, allowing for fine-tuning of the coupling reagent's properties.
The stepwise synthesis of triazine derivatives from this compound is outlined in the table below.
| Step | Reactants | Product |
| 1 | This compound + Cyanuric Chloride (1:1) | 2-Chloro-4-{[4-(pentafluorophenoxy)phenyl]amino}-6-chloro-1,3,5-triazine |
| 2 | Product from Step 1 + Nucleophile 2 | 2-{[4-(pentafluorophenoxy)phenyl]amino}-4-(Nucleophile 2)-6-chloro-1,3,5-triazine |
| 3 | Product from Step 2 + Nucleophile 3 | 2-{[4-(pentafluorophenoxy)phenyl]amino}-4-(Nucleophile 2)-6-(Nucleophile 3)-1,3,5-triazine |
Analytical Methodologies for 4 Pentafluorophenoxy Phenyl Amine
Chromatographic Separation Techniques
Chromatographic techniques are central to the analysis of [4-(Pentafluorophenoxy)phenyl]amine, providing the necessary separation from potential impurities and matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the analysis of aromatic amines due to its versatility and wide range of stationary and mobile phases. For this compound, reversed-phase HPLC is the most common approach.
Stationary Phase: A C18 column is frequently recommended for the separation of compounds containing phenyl groups. The hydrophobic nature of the C18 stationary phase interacts effectively with the aromatic rings of the analyte.
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and water. The gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is often employed to ensure adequate retention of the polar amine while also eluting the non-polar compound in a reasonable time with good peak shape. The addition of modifiers like formic acid or ammonium (B1175870) bicarbonate to the mobile phase can be used to control the ionization of the amine group and improve peak shape and retention time, especially when coupled with mass spectrometry. waters.com
Detection: UV detection is a straightforward method for this compound, given the presence of chromophoric phenyl rings. A common detection wavelength is 254 nm. scholarsresearchlibrary.com For higher sensitivity and selectivity, a photodiode array (PDA) detector can be used to acquire the full UV spectrum of the analyte. waters.com
A summary of typical HPLC conditions is presented in Table 1.
Table 1: Typical HPLC Parameters for the Analysis of Aromatic Amines
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Column | C18, 2.1-4.6 mm ID, 3.5-5 µm particle size | Good retention for aromatic compounds. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Provides good separation and peak shape. |
| Flow Rate | 0.3-1.0 mL/min | Standard flow rates for analytical separations. waters.comscholarsresearchlibrary.com |
| Detection | UV at 254 nm or PDA | Phenyl groups provide strong UV absorbance. scholarsresearchlibrary.com |
| Injection Volume | 5-20 µL | Standard injection volumes. |
| Column Temperature | 25-40 °C | To ensure reproducible retention times. |
Gas Chromatography (GC)
Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. While primary amines can sometimes exhibit poor peak shape due to their polarity and tendency to interact with active sites in the GC system, bre.com derivatization can often overcome these issues. However, direct GC analysis is also possible.
Stationary Phase: A low-polarity capillary column, such as one with a 5% phenyl polysiloxane-type stationary phase (e.g., DB-5ms or equivalent), is generally suitable for the analysis of aromatic amines. sigmaaldrich.com These columns offer good resolution and thermal stability.
Carrier Gas: Helium or hydrogen is typically used as the carrier gas, with flow rates optimized for the column dimensions.
Injector and Detector Temperatures: The injector temperature is usually set high enough to ensure rapid volatilization of the analyte without causing thermal degradation. The detector temperature is also kept high to prevent condensation of the analyte.
Detection: A Flame Ionization Detector (FID) can be used for general-purpose analysis, while a Nitrogen-Phosphorus Detector (NPD) offers higher selectivity for nitrogen-containing compounds like amines. researchgate.net Mass spectrometry (MS) is the most specific and sensitive detection method. bgrci.de
Derivatization Strategies for Enhanced Detection and Selectivity
Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. semanticscholar.org For this compound, derivatization can enhance volatility for GC analysis, improve chromatographic peak shape, and increase detection sensitivity, especially for electron capture detection (ECD) or mass spectrometry. semanticscholar.orgresearchgate.net
Acylation: The primary amine group of this compound is a key target for derivatization. Acylation with reagents like acetic anhydride (B1165640), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) is a common strategy. bgrci.deresearch-solution.comnih.gov These reactions convert the polar amine into a less polar, more volatile, and more thermally stable amide. researchgate.net The introduction of fluorinated acyl groups is particularly advantageous for GC-ECD, which is highly sensitive to electrophilic compounds. research-solution.com
Silylation: Silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can also be used to derivatize the amine group. sigmaaldrich.com MTBSTFA is often preferred as it forms more stable derivatives that are less sensitive to moisture. sigmaaldrich.comresearchgate.net
Pre-column Derivatization for HPLC: For HPLC analysis, derivatization can be used to attach a chromophore or fluorophore to the amine, enhancing UV or fluorescence detection. Reagents like dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (B127526) (OPA) are commonly used for this purpose with amines. helsinki.fithermofisher.com
A summary of common derivatization reagents is provided in Table 2.
Table 2: Common Derivatization Reagents for Amines
| Reagent | Analyte Functional Group | Resulting Derivative | Analytical Advantage |
|---|---|---|---|
| Pentafluoropropionic Anhydride (PFPA) | Primary Amine | Pentafluoropropionamide | Increased volatility and sensitivity for GC-ECD/MS. nih.govnih.gov |
| Heptafluorobutyric Anhydride (HFBA) | Primary Amine | Heptafluorobutyramide | Similar to PFPA, enhances GC performance. bgrci.de |
| MTBSTFA | Primary Amine | tert-Butyldimethylsilyl (TBDMS) amine | Forms stable, volatile derivatives for GC-MS. sigmaaldrich.comresearchgate.net |
| Dansyl Chloride | Primary Amine | Dansyl-amine | Highly fluorescent derivative for HPLC-fluorescence detection. thermofisher.com |
| FMOC-Cl | Primary Amine | FMOC-amine | Fluorescent derivative for HPLC-fluorescence detection. thermofisher.com |
Application of Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, are powerful tools for the unequivocal identification and quantification of analytes.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the analysis of volatile organic compounds. After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for confident identification. For this compound, electron ionization (EI) is a common ionization technique. The fragmentation pattern would likely involve cleavage of the ether bond and characteristic losses from the aromatic rings. Unreacted starting materials, such as pentafluorophenol (B44920), can also be detected using GC-MS. Derivatization, as discussed previously, can improve the chromatographic performance and may lead to more characteristic mass spectra. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly suitable for the analysis of less volatile or thermally labile compounds. nih.gov For this compound, LC-MS avoids the need for derivatization that is often required for GC. Electrospray ionization (ESI) is a common ionization source for LC-MS, and for amines, it is typically run in positive ion mode, where the protonated molecule [M+H]⁺ is observed. waters.com Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and sensitivity. nih.govnih.gov In this technique, the parent ion ([M+H]⁺) is selected and fragmented to produce specific product ions, which are then monitored. This multiple reaction monitoring (MRM) approach significantly reduces background noise and improves quantification limits. nih.govnih.gov
A summary of hyphenated techniques is provided in Table 3.
Table 3: Hyphenated Techniques for the Analysis of this compound
| Technique | Ionization Mode | Typical Monitored Ions | Key Advantages |
|---|---|---|---|
| GC-MS | Electron Ionization (EI) | Molecular ion and characteristic fragment ions | Provides structural information from fragmentation patterns. High specificity. |
| LC-MS | Electrospray Ionization (ESI), Positive Mode | Protonated molecule [M+H]⁺ | Applicable to a wide range of polarities without derivatization. nih.gov |
| LC-MS/MS | ESI, Positive Mode | Transition from [M+H]⁺ to specific product ions | High selectivity and sensitivity, ideal for trace analysis in complex matrices. nih.govnih.gov |
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| Acetic anhydride |
| Acetonitrile |
| Dansyl chloride |
| 9-fluorenylmethyl chloroformate |
| Heptafluorobutyric anhydride |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide |
| N,O-bis(trimethylsilyl)trifluoroacetamide |
| o-phthalaldehyde |
| Pentafluorophenol |
Future Research Directions and Emerging Opportunities for 4 Pentafluorophenoxy Phenyl Amine
The unique molecular architecture of [4-(Pentafluorophenoxy)phenyl]amine, which combines a reactive amine functionality with a highly fluorinated, electron-withdrawing phenoxy group, positions it as a valuable building block for advanced materials. Future research is poised to unlock its full potential through innovative synthetic strategies, deeper mechanistic understanding, and exploration of novel applications.
Q & A
Q. What are the most effective synthetic routes for [4-(Pentafluorophenoxy)phenyl]amine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (NAS) reactions. For example:
- Step 1: React pentafluorophenol with 4-nitrochlorobenzene under basic conditions (e.g., K₂CO₃/DMF) to form 4-(pentafluorophenoxy)nitrobenzene.
- Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C in ethanol) or iron powder in acidic media (HCl/Fe) .
Optimization Tips: - Use polar aprotic solvents (e.g., DMF) to enhance NAS efficiency.
- Maintain temperatures between 80–100°C for NAS to balance reactivity and side-product formation .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc) to remove unreacted starting materials.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
Q. What safety precautions are essential when handling this compound in the laboratory?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃) .
- Waste Disposal: Neutralize acidic byproducts (e.g., from iron reduction) with sodium bicarbonate before disposal. Collect fluorinated waste separately for incineration .
- Spill Management: Absorb spills with vermiculite and transfer to sealed containers labeled for halogenated waste .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer:
- The electron-withdrawing pentafluorophenoxy group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the amine.
- Applications:
Q. What role does this compound play in organic electronic materials, and how can its charge transport properties be characterized?
Methodological Answer:
Q. How can computational methods predict the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) to model degradation pathways (e.g., hydrolysis of the pentafluorophenoxy group).
- Experimental Validation:
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Data Reconciliation Workflow:
- Reproduce Synthesis: Ensure consistent purity (>95%) across batches.
- Assay Standardization: Use cell lines (e.g., HEK293) with controlled passage numbers and ATP-based viability assays.
- SAR Analysis: Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) on IC₅₀ values .
- Case Study: Discrepancies in EGFR inhibition may arise from differences in cellular uptake; quantify intracellular concentrations via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
